Ethyl 3-(4-bromopyridin-2-yl)propanoate

Description

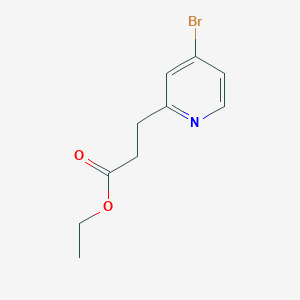

Ethyl 3-(4-bromopyridin-2-yl)propanoate is a brominated pyridine derivative with the molecular formula C₁₀H₁₀BrNO₂. This compound features a pyridine ring substituted with a bromine atom at the 4-position and an ethyl propanoate moiety at the 2-position. It is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions . Its purity (98%) and commercial availability make it a valuable building block for synthesizing complex heterocyclic systems .

Properties

Molecular Formula |

C10H12BrNO2 |

|---|---|

Molecular Weight |

258.11 g/mol |

IUPAC Name |

ethyl 3-(4-bromopyridin-2-yl)propanoate |

InChI |

InChI=1S/C10H12BrNO2/c1-2-14-10(13)4-3-9-7-8(11)5-6-12-9/h5-7H,2-4H2,1H3 |

InChI Key |

FPOIZHSJHHZMJV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC1=NC=CC(=C1)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Differences :

- Reactivity : The 4-bromo substituent in the target compound enhances electrophilic aromatic substitution compared to 3- or 6-bromo isomers, which exhibit steric hindrance .

- Synthetic Utility: Ethyl 3-(3-bromopyridin-2-yl)propanoate (QP-7597) is preferred for synthesizing fused pyridine systems, while the 6-bromo isomer (QN-9975) is used in palladium-catalyzed couplings .

Quinoline and Pyridine Derivatives

Compounds like ethyl 3-(4-methylquinolin-2-yl)propanoate (6d) replace the pyridine ring with a quinoline system. The extended conjugation in quinoline derivatives increases lipophilicity, enhancing membrane permeability in drug candidates . In contrast, the smaller pyridine core in this compound offers better solubility in polar solvents .

Aminopyridine Derivatives

Aminopyridine esters, such as ethyl 3-[(5-chloropyridin-2-yl)amino]-3-oxopropanoate, feature amide linkages instead of ester groups. These derivatives demonstrate potent anticancer activity by targeting AIMP2-DX2, a protein implicated in tumor survival . The bromine atom in this compound may hinder similar bioactivity due to its electron-withdrawing nature, which reduces nucleophilic attack on biological targets .

Piperidine-Containing Esters

Compounds like ethyl 3-[2-(2-bromoethyl)piperidin-1-yl]propanoate (3d) incorporate piperidine rings, introducing basicity and conformational flexibility. This structural feature enhances binding to G-protein-coupled receptors (GPCRs), unlike the planar pyridine system in the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.